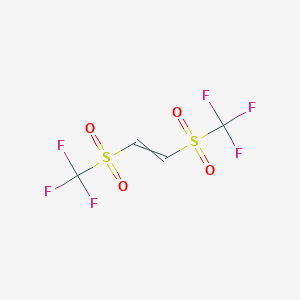
1,2-Bis(trifluoromethanesulfonyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethanesulfonyl)ethene is a compound known for its unique chemical properties and applications. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene backbone. This compound is often utilized in various fields due to its high stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethanesulfonyl)ethene typically involves the reaction of ethene with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4+2CF3SO2Cl→C2(SO2CF3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethanesulfonyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethanesulfonyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethanesulfonyl)ethene involves its interaction with various molecular targets. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.
Trifluoromethanesulfonamide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
1,2-Bis(trifluoromethanesulfonyl)ethene is unique due to its ethene backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
65100-18-7 |
|---|---|
Fórmula molecular |
C4H2F6O4S2 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
1,2-bis(trifluoromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H2F6O4S2/c5-3(6,7)15(11,12)1-2-16(13,14)4(8,9)10/h1-2H |
Clave InChI |
KGWHIEWACAUOFE-UHFFFAOYSA-N |
SMILES canónico |
C(=CS(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


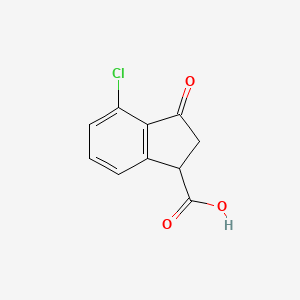
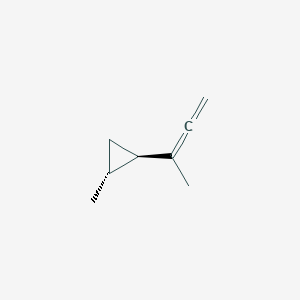
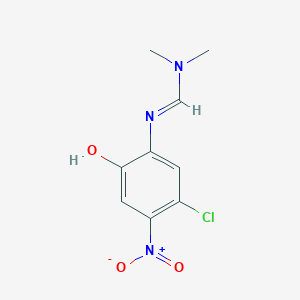
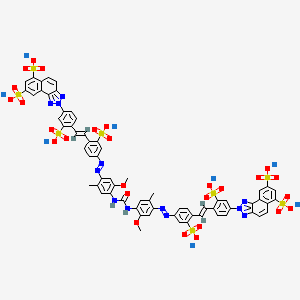
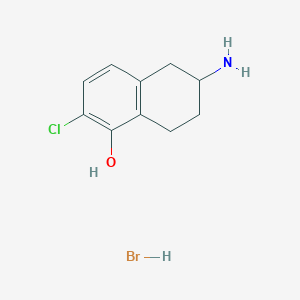




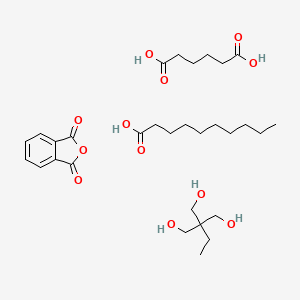

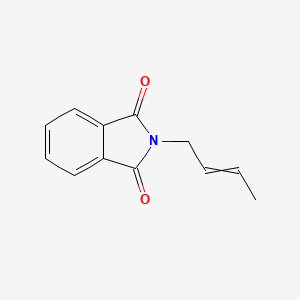
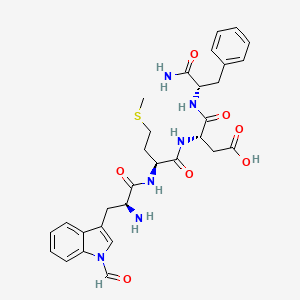
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
